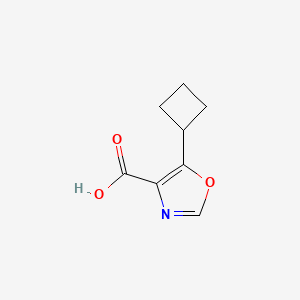![molecular formula C11H12ClN3O2 B1427921 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1304344-61-3](/img/structure/B1427921.png)
4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline
Descripción general
Descripción
“4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline” is a chemical compound with the molecular formula C11H12ClN3O2 and a molecular weight of 253.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline” consists of an aniline group (a benzene ring with an attached amino group), a chloro group, a methoxyethyl group, and an oxadiazol group . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline” include a molecular weight of 253.68 and a molecular formula of C11H12ClN3O2 . Other properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Antitumor Activity
Research has shown that derivatives of 1,2,4-oxadiazole, such as 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, have been investigated for their potential antitumor activities. In a study, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were synthesized and their structural characterization was performed. These compounds, including variations like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, were assessed for in vitro anti-cancer activity across a panel of cell lines, showing promising results for certain derivatives (Maftei et al., 2016).
Antimicrobial Properties
Another study focused on the synthesis and biological evaluation of new 1,3,4-oxadiazole analogues, which included compounds structurally related to 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline. These compounds exhibited significant antiproliferative activity against a range of cancer cell lines, as well as notable free radical scavenging activity, highlighting their potential as antimicrobial agents (Ahsan et al., 2018).
Chemical Sensing and Material Science Applications
Derivatives of 1,2,4-oxadiazole have also been explored for their potential applications in chemical sensing and material science. For example, a study on the crystal packing of 1,2,4-oxadiazole derivatives, including those similar to 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, highlighted the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures. This research suggests potential applications in the design of new materials and sensors (Sharma et al., 2019).
Propiedades
IUPAC Name |
4-chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-16-5-4-10-14-11(17-15-10)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCLCNRYVMODLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



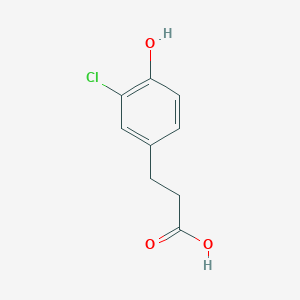
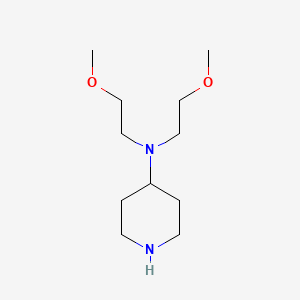
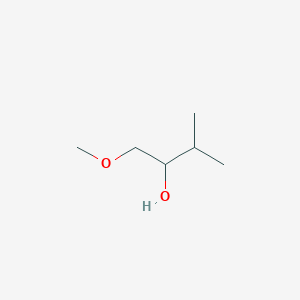
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
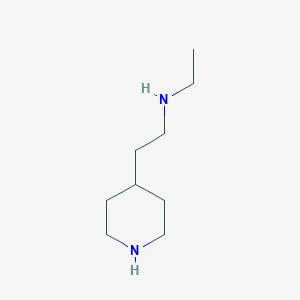
![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)
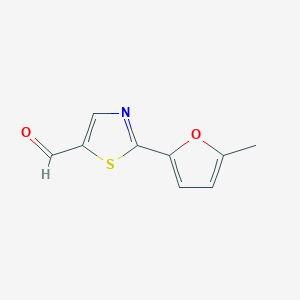
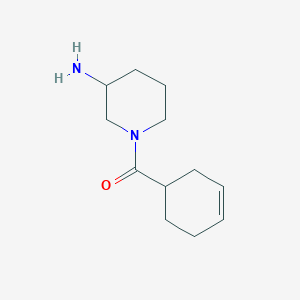
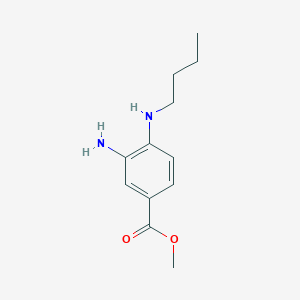
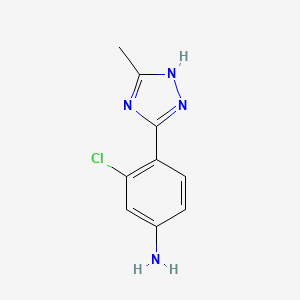
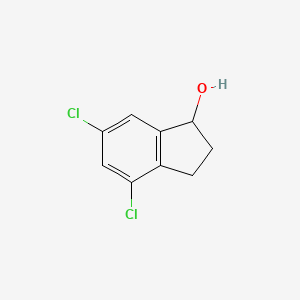
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)
